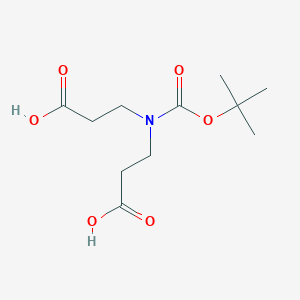

N-Boc-iminodipropionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-iminodipropionic acid, also known as 3,3’-((tert-Butoxycarbonyl)amino)dipropionic acid, is a white crystalline solid with the molecular formula C11H19NO6 and a molecular weight of 261.27 g/mol . This compound is commonly used as an intermediate in organic synthesis, particularly for the protection of hydroxyl and amino groups during the synthesis of complex organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Boc-iminodipropionic acid is typically synthesized through the reaction of an imine with tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out under mild conditions, often at room temperature, and does not require a catalyst . The general reaction scheme is as follows:

Imine+Boc2O→N-Boc-iminodipropionic acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as ultrasound irradiation and catalyst-free conditions, has also been explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: N-Boc-iminodipropionic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Oxidizing Agents: Mild oxidizing agents can be used to oxidize the imine group.

Major Products Formed:

Deprotected Amines: Removal of the Boc group yields the corresponding amine.

Oxidized Products: Oxidation of the imine group can lead to the formation of various oxidized derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

N-Boc-iminodipropionic acid serves as a key building block in the synthesis of peptides. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during peptide assembly, facilitating the formation of complex structures.

Case Study:

A study highlighted its use in synthesizing cyclic peptides, where this compound was incorporated into the peptide backbone, demonstrating enhanced stability and bioactivity compared to linear counterparts .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the development of new pharmaceutical agents. It acts as a precursor for various bioactive compounds.

Applications:

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making them potential candidates for drug development .

- Antimicrobial Activity: Compounds derived from this compound have shown promising antimicrobial properties, which can be harnessed in creating new antibiotics .

Crosslinking Agents

This compound is employed as a crosslinking agent in bioconjugation techniques. It facilitates the formation of stable linkages between biomolecules, which is crucial for developing targeted drug delivery systems.

Example:

In a study involving isobaric crosslinking mass spectrometry, this compound was used to crosslink proteins, enabling the investigation of conformational changes under different conditions .

Synthesis of Dendritic Structures

The compound has been used in synthesizing dendritic structures, which are important in nanotechnology and materials science due to their unique properties.

Research Insight:

One study reported the condensation of this compound with ethylenediamine to produce dendrons with high yields (70%), showcasing its utility in creating complex macromolecules .

Deprotection Strategies

Efficient deprotection methods for N-Boc groups are critical for utilizing this compound in various applications. Recent advancements involve using deep eutectic solvents for sustainable deprotection processes.

Findings:

Research demonstrated that using a choline chloride/p-toluenesulfonic acid deep eutectic solvent allowed for rapid and efficient deprotection of N-Boc groups, yielding high purity products within minutes .

Mécanisme D'action

The primary mechanism of action of N-Boc-iminodipropionic acid involves the protection of functional groups during chemical synthesis. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions, allowing for the stepwise construction of complex molecules . The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.

Comparaison Avec Des Composés Similaires

N-Boc-glycine: Another Boc-protected amino acid used in peptide synthesis.

N-Boc-alanine: Similar in structure and used for similar purposes in organic synthesis.

Uniqueness: N-Boc-iminodipropionic acid is unique due to its specific structure, which allows for the protection of both hydroxyl and amino groups. This dual functionality makes it particularly useful in the synthesis of complex organic molecules .

Activité Biologique

N-Boc-iminodipropionic acid (CAS Number: 143766-89-6) is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications, supported by case studies and research findings.

Synthesis

This compound is typically synthesized through a multi-step process involving the protection of amino groups and subsequent reactions with carboxylic acids. The N-Boc (tert-butoxycarbonyl) group serves as a protective group that enhances the stability and solubility of the compound during synthesis.

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various bioactive molecules. Its structure allows it to participate in reactions that lead to the formation of peptide bonds, making it relevant in peptide synthesis and drug development.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound derivatives. It was found that these compounds could inhibit excitotoxicity in neuronal cells, suggesting potential applications in neurodegenerative diseases .

- Antitumor Activity : Research has shown that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways .

- Proteomics Applications : In proteomics, this compound is utilized for labeling amino acids, which aids in the study of protein interactions and functions. Its ability to form stable conjugates enhances the detection and analysis of proteins .

Data Table: Biological Activities of this compound Derivatives

Safety and Handling

Safety data sheets indicate that while this compound is generally safe to handle under standard laboratory conditions, appropriate precautions should be taken to avoid inhalation or skin contact. It is recommended to use personal protective equipment (PPE) when handling this compound.

Propriétés

IUPAC Name |

3-[2-carboxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(6-4-8(13)14)7-5-9(15)16/h4-7H2,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFJJASPEGEHDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143766-89-6 |

Source

|

| Record name | N-Boc-imiodipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.